molecular formula C14H19BrN2O2 B5097192 2-(4-bromo-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone

2-(4-bromo-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone

Cat. No.: B5097192
M. Wt: 327.22 g/mol
InChI Key: INCRCKDRNAEYDH-UHFFFAOYSA-N
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Description

2-(4-bromo-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone is an organic compound that features a brominated phenoxy group and a piperazine moiety. Compounds with such structures are often explored for their potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone typically involves the following steps:

    Bromination: The starting material, 2-methylphenol, is brominated using bromine in the presence of a catalyst to yield 4-bromo-2-methylphenol.

    Etherification: The brominated phenol is then reacted with an appropriate alkylating agent, such as 2-chloroethanone, under basic conditions to form 2-(4-bromo-2-methylphenoxy)ethanone.

    Piperazine Introduction: Finally, the ethanone derivative is reacted with 4-methylpiperazine in the presence of a suitable base to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone
  • 2-(4-fluoro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone
  • 2-(4-iodo-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone

Uniqueness

The presence of the bromine atom in 2-(4-bromo-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone may confer unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s interaction with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-11-9-12(15)3-4-13(11)19-10-14(18)17-7-5-16(2)6-8-17/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCRCKDRNAEYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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